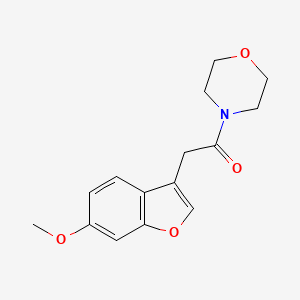![molecular formula C11H11ClN2O B7480554 N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine](/img/structure/B7480554.png)
N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine, commonly known as CPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CPOP belongs to the class of oxazole derivatives and has been widely used as a research tool to investigate the biological and physiological effects of this compound.
Wirkmechanismus
The exact mechanism of action of CPOP is not fully understood. However, it is believed that CPOP binds to certain proteins in the body, thereby altering their function. This can lead to changes in cellular signaling pathways and gene expression, ultimately resulting in the observed biological and physiological effects.
Biochemical and Physiological Effects:
CPOP has been shown to have a range of biological and physiological effects. In particular, it has been demonstrated to possess anti-inflammatory and anti-cancer properties. CPOP has also been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CPOP is its fluorescent properties, which make it a useful tool for imaging and detection in biological systems. Additionally, CPOP has low toxicity and is relatively easy to synthesize, making it a cost-effective research tool. However, one of the limitations of CPOP is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on CPOP. One area of interest is the development of new fluorescent probes based on the structure of CPOP. Additionally, further investigation into the mechanism of action of CPOP could lead to the development of new drugs with improved efficacy and reduced side effects. Finally, there is potential for the use of CPOP in the development of new materials with unique optical and electronic properties.
Synthesemethoden
The synthesis of CPOP is a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 2-amino-2-methyl-1-propanol to form an imine intermediate. This intermediate is then reacted with methyl isocyanate to form the desired product, N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine. The purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
CPOP has been extensively used in scientific research to investigate its various applications. One of the most promising applications of CPOP is its use as a fluorescent probe for the detection of metal ions. It has been demonstrated that CPOP can selectively detect copper ions in aqueous solutions, making it a useful tool for environmental monitoring and biomedical applications.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8-6-11(14-15-8)13-7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWRDXHBHDHQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorobenzyl)-5-methyl-3-isoxazolamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,5-Dimethylphenyl)-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]isoindole-1,3-dione](/img/structure/B7480483.png)

![7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7480493.png)







![5-Chloro-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide](/img/structure/B7480560.png)

![1,1-Dimethyl-3-[4-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B7480576.png)